molecular formula C7H5BrN4 B1444352 6-Bromopyrido[2,3-d]pyrimidin-2-amine CAS No. 882670-89-5

6-Bromopyrido[2,3-d]pyrimidin-2-amine

Cat. No.: B1444352
CAS No.: 882670-89-5
M. Wt: 225.05 g/mol
InChI Key: DPSVKHCROGKLLB-UHFFFAOYSA-N
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Description

6-Bromopyrido[2,3-d]pyrimidin-2-amine is a chemical compound with the CAS Number: 882670-89-5. It has a molecular weight of 225.05 . The IUPAC name for this compound is this compound .


Synthesis Analysis

A novel synthetic method for 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines has been reported . The process starts from 2-aminonicotinonitrile, followed by bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement . A series of 21 new pyrido[2,3-d]pyrimidine derivatives was prepared in high yields (up to 98%) . In the last two steps, microwave irradiation was used .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrN4/c8-5-1-4-2-11-7(9)12-6(4)10-3-5/h1-3H, (H2,9,10,11,12) .


Chemical Reactions Analysis

The synthesis of 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines involves several steps including bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement . The reaction takes place more easily in acetonitrile .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Kinase Inhibition

  • Synthesis and Ser/Thr Kinase Inhibition : The compound has been utilized in the synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues. These compounds have been evaluated for their potent inhibition of a series of Ser/Thr kinases, with specific compounds showing promising inhibitory activity against certain kinases such as CLK1 (Deau et al., 2013).

Methodological Improvements

  • Microwave Irradiation Synthesis : A novel synthetic method under microwave irradiation for 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines has been developed, showcasing a simple and efficient method for improving yields and reducing the formation of undesirable by-products (Sun et al., 2018).

Material Science

  • Corrosion Inhibition : Derivatives of the compound, specifically 7-methoxypyrido[2,3-d]pyrimidin-4-amine, have been synthesized and studied for their inhibitory action against the corrosion of mild steel in acidic medium. These studies included various techniques like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (Yadav et al., 2015).

Chemical Synthesis

  • Efficient Synthesis Protocols : The compound has been employed in the development of efficient protocols for the synthesis of various substituted pyridine compounds through selective copper-catalyzed C–N bond-forming reactions, offering a controlled approach for the synthesis of unsymmetrical disubstituted pyridine-bridged compounds (Wang et al., 2014).

Catalysis

  • Ligand Synthesis for Catalysis : The compound has been used in the synthesis of complex ligands for catalysis, demonstrating its role in the preparation of unsymmetrical ligands and its implications on the geometry and coordination of metal complexes (Benhamou et al., 2011).

Mechanism of Action

While the specific mechanism of action for 6-Bromopyrido[2,3-d]pyrimidin-2-amine is not mentioned in the search results, compounds containing the pyrimidine core, such as pyridopyrimidines, have been found to exhibit potential pharmacological activities . They are useful as fungicides, antiviral, antimicrobial, and anticancer agents . In particular, they are potent and highly selective inhibitors of tyrosine kinase .

Safety and Hazards

The safety information for 6-Bromopyrido[2,3-d]pyrimidin-2-amine includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

Future Directions

The future directions for 6-Bromopyrido[2,3-d]pyrimidin-2-amine could involve further exploration of its potential pharmacological activities . As it is a key intermediate for the synthesis of compounds with bioactive N-substituted fragments at the C-6 position of pyrido[2,3-d]pyrimidine derivatives , methods for its preparation have attracted widespread interest .

Biochemical Analysis

Biochemical Properties

6-Bromopyrido[2,3-d]pyrimidin-2-amine plays a crucial role in biochemical reactions, primarily as an inhibitor of tyrosine kinases, cyclin-dependent kinases (CDKs), and other enzymes involved in cell signaling pathways. It interacts with these enzymes by binding to their active sites, thereby inhibiting their activity. This interaction is essential for studying the regulation of cell growth, differentiation, and apoptosis. Additionally, this compound has been shown to interact with various proteins and biomolecules, further elucidating its role in cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell division. Additionally, this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as tyrosine kinases and CDKs, inhibiting their activity. This inhibition leads to the disruption of cell signaling pathways, which in turn affects gene expression and cellular functions. Additionally, this compound can modulate the activity of transcription factors, further influencing gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to healthy cells and tissues. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with these enzymes can alter metabolic processes, leading to changes in metabolite concentrations and overall cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s effects on cellular function and developing targeted therapies .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function. The transport and distribution of this compound are essential for understanding its pharmacokinetics and optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in research and therapy .

Properties

IUPAC Name

6-bromopyrido[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4/c8-5-1-4-2-11-7(9)12-6(4)10-3-5/h1-3H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSVKHCROGKLLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC(=NC2=NC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60730376
Record name 6-Bromopyrido[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882670-89-5
Record name 6-Bromopyrido[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-bromo-2-fluoronicotinaldehyde (3.0 g, 14.78 mmol), guanidine hydrochloride (1.69 g, 17.74 mmol) and triethylamine (4.48 g, 44.35 mmol) were dissolved in 1-methyl-2-pyrrolidinone (15 mL), and the reaction mixture was stirred at 180° C. for 15 min under microwave. The mixture was cooled to RT, quenched with water (200 mL) and extracted with ethyl acetate (2×300 mL). The organic layers were combined, washed with water (3×50 mL) and brine (3×50 mL), dried over sodium sulfate, filtered, and concentrated to afford a crude product, which was purified by silica gel column chromatography (ethyl acetate:petroleum ether=3:1) to afford 6-bromopyrido[2,3-d]pyrimidin-2-amine (2.0 g, 60%) as a yellow solid. MS (ES+) C7H5BrN4 requires: 224, 226. found: 225, 227 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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